Topiramate Azidosulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O8S/c1-10(2)20-7-5-18-12(6-19-24(16,17)15-14-13)9(8(7)21-10)22-11(3,4)23-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLWHTAOFMDWSA-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549419 | |
| Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106881-35-0 | |
| Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies of Topiramate Azidosulfate
Historical Overview of Synthetic Approaches to Topiramate (B1683207) Azidosulfate
The synthesis of topiramate and its intermediates, including topiramate azidosulfate, has been a subject of interest since the discovery of topiramate's therapeutic properties. Early synthetic work laid the foundation for the multi-step processes used today. The initial approaches established the core strategy of utilizing a protected D-fructose derivative as the starting material. The key transformation involved the introduction of a sulfamate (B1201201) group, often preceded by the formation of a reactive intermediate at the C-1 position of the fructose (B13574) backbone. While specific historical patents and publications detail these early methods, a common theme was the conversion of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose into a sulfamoylating agent or its precursor. The use of potentially hazardous reagents, such as metal azides, in some of these earlier routes has prompted the development of safer and more efficient methods over time. google.com
Contemporary Synthetic Protocols for this compound
Modern synthetic strategies for this compound have been refined to improve yield, safety, and efficiency. These protocols are typically multi-step pathways that begin with readily available carbohydrate precursors.
Multi-Step Synthesis Pathways from Carbohydrate Precursors (e.g., D-Fructose)
The most prevalent synthetic route to this compound commences with D-fructose. iucr.orgresearchgate.net This carbohydrate is a cost-effective and stereochemically rich starting material. The synthesis generally involves the following key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-fructose are protected to prevent unwanted side reactions in subsequent steps. This is commonly achieved by reacting D-fructose with acetone (B3395972) in the presence of an acid catalyst to form 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. researchgate.netnih.gov This diacetonide protection strategy is crucial for directing the subsequent reactions to the desired C-1 position.
Introduction of a Leaving Group: The primary hydroxyl group at the C-1 position of the protected fructose derivative is converted into a good leaving group. A common method involves reaction with sulfuryl chloride or a similar reagent to form a chlorosulfate (B8482658) intermediate, 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-D-fructopyranose. nih.gov
Formation of the Azido (B1232118) Group: The chlorosulfate intermediate is then reacted with an azide (B81097) source, such as sodium azide, to introduce the azido group via nucleophilic substitution, yielding this compound. google.com This step is often the most critical in terms of safety due to the potential hazards associated with azides.
Methodological Enhancements and Modified Synthetic Procedures for this compound
Alternative Sulfamoylating Agents: To circumvent the direct use of potentially explosive metal azides, alternative N-substituted derivatives of topiramate have been explored as intermediates. google.com
Process Optimization: Modifications to reaction conditions, such as temperature control and the choice of solvents, have been investigated to improve yields and minimize the formation of impurities. For instance, conducting the azidation step at controlled temperatures is crucial for a safe and effective reaction. google.com
Crystallization and Purification: The development of efficient crystallization methods is vital for obtaining high-purity this compound, which is also used as a reference standard for topiramate. iucr.orgnih.govresearchgate.netuky.edu Crystallization from solvents like dichloromethane (B109758) has been reported to yield high-quality crystals. nih.gov
| Step | Reactants | Product | Key Considerations |
| 1. Protection | D-Fructose, Acetone, Acid Catalyst | 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose | Directs reactivity to the C-1 position. |
| 2. Chlorosulfation | 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose, Sulfuryl Chloride | 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-D-fructopyranose | Creates a reactive intermediate. |
| 3. Azidation | 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-D-fructopyranose, Sodium Azide | This compound | Requires careful temperature control and handling of azide reagents. |
Green Chemistry Principles Applied to this compound Synthesis
While specific studies focusing solely on the "green" synthesis of this compound are not extensively documented in the provided search results, the principles of green chemistry are relevant to the broader context of pharmaceutical manufacturing. The synthesis of this compound involves several aspects where green chemistry principles could be applied:
Atom Economy: The multi-step synthesis could be evaluated for its atom economy, aiming to maximize the incorporation of atoms from the reactants into the final product.
Use of Safer Solvents: The use of solvents like dichloromethane nih.gov could be replaced with more environmentally benign alternatives.
Hazardous Reagent Reduction: A key area for improvement is the replacement of potentially explosive azide reagents with safer alternatives, a concern already noted in the context of industrial applications. google.com The development of catalytic methods for the azidation step could be a significant advancement.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using catalysts that allow for lower reaction temperatures, would align with green chemistry goals.
Derivatization Strategies Involving the Azido Group in this compound
The azido group in this compound is a versatile functional group that can be utilized for further derivatization, particularly through "click chemistry."
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be applied to this compound. organic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition between the terminal azide of this compound and an alkyne to form a stable 1,2,3-triazole ring.
This strategy opens up possibilities for creating a diverse library of topiramate derivatives by varying the alkyne-containing molecule. These derivatives could be used for various research purposes, such as:
Structure-Activity Relationship (SAR) Studies: By attaching different functionalities via the triazole linker, researchers can explore how modifications to the topiramate structure affect its biological activity.
Development of Probes and Conjugates: The triazole linkage can be used to attach fluorescent tags, biotin, or other labels to create molecular probes for studying the mechanism of action of topiramate. It also allows for conjugation to other biomolecules. interchim.fr
Crystallographic and Structural Elucidation Studies of Topiramate Azidosulfate
Single-Crystal X-ray Diffraction Analysis of Topiramate (B1683207) Azidosulfate
Temperature-Dependent Crystal Structures of Topiramate Azidosulfate (e.g., 90 K and 298 K)
The crystal structure of this compound has been meticulously studied at both cryogenic (90 K) and room (298 K) temperatures. nih.gov These temperature-dependent studies are crucial for understanding the dynamic behavior of the molecule and the effect of thermal energy on its crystal packing. The compound, with the chemical formula C₁₂H₁₉N₃O₈S, crystallizes in the orthorhombic space group P2₁2₁2₁ at both temperatures. researchgate.net
The primary difference observed between the 90 K and 298 K structures is the magnitude of atomic displacement parameters (ellipsoids), which are significantly larger at room temperature due to increased thermal vibration. researchgate.net However, no phase transition was observed between these temperatures. researchgate.net The core molecular structure remains fundamentally unchanged, though subtle differences in unit cell dimensions are present. iucr.org The data collected at 90 K is generally considered more precise due to the reduction in thermal motion. nih.gov
Table 1: Crystallographic Data for this compound at 90 K and 298 K
| Parameter | 90 K | 298 K |
|---|---|---|
| Chemical Formula | C₁₂H₁₉N₃O₈S | C₁₂H₁₉N₃O₈S |
| Formula Weight | 365.36 g/mol | 365.36 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 7.9857 (4) | 8.0461 (5) |
| b (Å) | 9.0145 (4) | 9.1352 (6) |
| c (Å) | 22.1621 (10) | 22.2154 (15) |
| Volume (ų) | 1595.39 (13) | 1630.95 (18) |
| Z | 4 | 4 |
| Calculated Density (Mg m⁻³) | 1.521 | 1.489 |
| Radiation type | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
Data sourced from Priyanka et al., 2022. researchgate.net
Conformational Analysis within the Crystalline State of this compound
The molecule of this compound possesses a central core composed of three fused rings: a pyran ring and two dioxolane rings. iucr.org The conformation of these rings is a defining feature of the molecule's structure. The pyranose ring adopts a chair conformation. researchgate.net The two dioxolane rings, which are fused to the pyranose ring, exhibit envelope conformations. researchgate.net
The orientation of the azidosulfate group relative to the fused-ring system is determined by the torsion angles around the C1—C12, C12—O6, O6—S1, and S1—N1 bonds. nih.gov This confers a degree of flexibility to the side chain. Analysis using Cremer–Pople puckering parameters provides a quantitative description of the ring conformations. iucr.org
Table 2: Selected Torsion Angles for this compound at 90 K
| Torsion Angle | Value (°) |
|---|---|
| O6—S1—N1—N2 | 71.03 (13) |
| C2—C1—C12—O6 | 177.58 (12) |
Data sourced from Priyanka et al., 2022. researchgate.net
Intermolecular Interactions and Supramolecular Assembly of this compound
Despite the presence of numerous oxygen and nitrogen atoms, the crystal structure of this compound lacks strong, classical hydrogen bonds. iucr.org The supramolecular assembly is instead governed by a series of weaker C—H···O hydrogen bonds. researchgate.net These interactions link adjacent molecules into a cohesive three-dimensional network. One notable interaction is the C7—H7A···O5ⁱ hydrogen bond, which contributes to the stability of the crystal packing. researchgate.net The absence of more extensive or stronger hydrogen bonding is a key feature of its supramolecular structure. iucr.org
The analysis shows that O···H/H···O contacts are the most significant, accounting for 42.1% of all interactions on the Hirshfeld surface. researchgate.net This is followed by H···H contacts, which contribute 38.1%. researchgate.net Interactions involving the nitrogen atoms of the azide (B81097) group, specifically N···H/H···N (14.5%), N···O/O···N (3.5%), and N···N (1.3%), make up a smaller but still important fraction of the total contacts. researchgate.net These fingerprint plots provide a detailed map of the forces holding the crystal lattice together.
Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (90 K)
| Contact Type | Contribution (%) |
|---|---|
| O···H/H···O | 42.1 |
| H···H | 38.1 |
| N···H/H···N | 14.5 |
| N···O/O···N | 3.5 |
| N···N | 1.3 |
Data sourced from Priyanka et al., 2022. researchgate.net
The cumulative effect of the weak intermolecular interactions results in a specific molecular packing arrangement. The molecules of this compound organize into double layers that extend parallel to the ab plane of the unit cell. iucr.org This layered arrangement arises from the segregation of hydrophobic (methylidene groups) and polar (azidosulfate groups) regions of the molecules. researchgate.netiucr.org Crystals of the compound are described as colorless, cut blocks. researchgate.net
Advanced Spectroscopic Characterization of this compound
Spectroscopic techniques are vital for confirming the identity and purity of this compound, complementing the data obtained from crystallographic studies. nih.goviucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential tools for elucidating the molecular structure of this compound in solution. While detailed spectral assignments are found within specialized literature, the patterns of chemical shifts, signal multiplicities, and integration values correspond directly to the number and connectivity of protons and carbon atoms in the molecule. researchgate.net
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the four methyl groups on the two isopropylidene protectors, as well as signals for the methylene (B1212753) and methine protons on the fructopyranose ring. The chemical environment of each proton dictates its specific resonance frequency, and spin-spin coupling provides information about adjacent protons.
Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, including the methyl, methylene, methine, and quaternary carbons of the fused ring system and protecting groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing the vibrational modes of its functional groups. researchgate.netresearchgate.net The spectra are characterized by specific bands that correspond to the stretching and bending vibrations of the bonds within the molecule.
Key characteristic absorption bands for this compound in an IR spectrum would include:
Azide (N₃) group: A very strong and sharp absorption band typically appears in the region of 2100-2160 cm⁻¹. This is one of the most diagnostic peaks for confirming the presence of the azido (B1232118) functional group.
Sulfate (B86663) (S=O) group: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected, typically found in the regions of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively.
C-O and C-C bonds: Multiple bands corresponding to the stretching vibrations of the various C-O and C-C bonds within the pyranose and dioxolane rings would be present in the fingerprint region (below 1500 cm⁻¹).
C-H bonds: Stretching and bending vibrations for the methyl and methylene C-H bonds would appear around 2850-3000 cm⁻¹ and in the fingerprint region.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and non-polar bonds, aiding in a complete vibrational assignment. acs.orgbruker.com
The following table summarizes the expected prominent vibrational bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 |
| Sulfate (S=O) | Asymmetric Stretch | 1350 - 1420 |
| Sulfate (S=O) | Symmetric Stretch | 1150 - 1210 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-O | Stretch | 1000 - 1300 |
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound and to study its fragmentation patterns. iucr.org The molecular formula of the compound is C₁₂H₁₉N₃O₈S, corresponding to a molecular weight of approximately 365.36 g/mol . nih.govpharmaffiliates.com
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. For this compound, fragmentation would likely involve the loss of the azide group (N₃), parts of the sulfate moiety (SO₃), and cleavage of the isopropylidene protecting groups or the glycosidic bonds, helping to piece together the molecular structure. researchgate.net
Computational and Theoretical Chemical Investigations of Topiramate Azidosulfate
Quantum Chemical Calculations for Topiramate (B1683207) Azidosulfate (e.g., DFT Studies)
While specific, in-depth DFT studies exclusively on topiramate azidosulfate are not extensively detailed in the provided search results, the groundwork for such investigations has been laid by research on the parent compound, topiramate, and by crystallographic studies of this compound itself. researchgate.netresearchgate.net DFT calculations have been effectively used to study the vibrational properties of crystalline topiramate, providing a basis for similar analyses of its derivatives. researchgate.net For topiramate, calculations using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set have been employed to analyze frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, and Mulliken atomic charges to predict chemical reactivity. researchgate.net
The crystal structure of this compound has been determined at both 90 K and 298 K. researchgate.netugr.es The molecule features a central core of three fused rings (one pyran and two dioxolane), all of which are non-planar. nih.gov The azidosulfonate group is attached to the C1 position via a methylene (B1212753) linker. nih.gov The precise geometry, including bond lengths and angles, has been established through these crystallographic studies. researchgate.net
While specific electronic structure calculations for this compound are not detailed in the search results, analysis of related compounds suggests that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. researchgate.net For the parent topiramate, the energy gap, ionization potential, electron affinity, and electronegativity have been derived from HOMO and LUMO calculations. researchgate.net Similar DFT methods could be applied to this compound to elucidate its electronic properties.
Table 1: Crystallographic Data for this compound
| Parameter | Value at 90 K | Value at 298 K |
|---|---|---|
| Chemical Formula | C₁₂H₁₉N₃O₈S | C₁₂H₁₉N₃O₈S |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ | P 2₁ 2₁ 2₁ |
| a (Å) | 8.0717 | 8.1693 |
| b (Å) | 9.1135 | 9.1633 |
| c (Å) | 22.506 | 22.698 |
Data sourced from crystallographic studies. ugr.es
A modified synthesis of this compound has been presented along with some spectroscopic details. researchgate.netnih.govresearchgate.net For the related compound topiramate, DFT calculations have been used to tentatively assign the normal vibrational modes observed in FT-Raman and FT-IR spectra. researchgate.net These studies on topiramate provide a strong precedent for using computational methods to correlate theoretical vibrational frequencies with experimental data for this compound, which would involve analyzing the characteristic vibrational modes of the azidosulfonate group in addition to the fructopyranose backbone. researchgate.netresearchgate.net
Conformational Landscape Exploration and Energetics of this compound
The conformation of the fused ring system is a critical aspect of this compound's structure. nih.gov The pyran ring and the two dioxolane rings are non-planar. nih.gov The conformation of the five-membered dioxolane rings has been described as being between an 'envelope' and 'half-chair' form. nih.gov The position of the azidosulfonate group is determined by the torsion angles around four specific bonds. nih.gov
While detailed energetic studies of the conformational landscape for this compound are not present in the search results, conformational analysis has been performed on topiramate itself. researchgate.net Such studies for this compound would involve mapping the potential energy surface as a function of key dihedral angles to identify low-energy conformers and the barriers between them.
Table 2: Key Torsional Angles Defining the Azidosulfonate Group Position
| Torsion Angle | Description |
|---|---|
| C1—C12 | Defines the orientation of the methylene linker. |
| C12—O6 | Influences the position relative to the ring system. |
| O6—S1 | Determines the orientation of the sulfonate group. |
| S1—N1 | Defines the position of the azide (B81097) group. |
Based on the structural description. nih.gov
Reactivity and Reaction Pathways of Topiramate Azidosulfate
Azido (B1232118) Group Reactivity and Transformation Pathways in Topiramate (B1683207) Azidosulfate
The azido group (-N₃) in topiramate azidosulfate is the primary site of reactivity, making the compound a versatile precursor. The principal transformation of this moiety is its reduction to the corresponding amine, which is the final step in the synthesis of topiramate.
However, the azido group also introduces a degree of instability to the molecule. Azido compounds are known to be potentially explosive, which necessitates careful handling during industrial applications. google.comgoogle.com The reactivity of the azido group can be harnessed for various chemical transformations. While the direct reduction to an amine is the most common pathway in the context of topiramate synthesis, the azido group has the potential to participate in other reactions characteristic of organic azides. These include cycloaddition reactions, such as the Staudinger ligation or the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), although the application of these reactions to this compound specifically is not extensively documented in the provided search results. cymitquimica.com
The stability of this compound is a key consideration in its use. Under normal conditions of use, storage, and transport, the product is considered stable and non-reactive. cleanchemlab.com However, it is incompatible with strong oxidizing agents. cleanchemlab.com Hazardous decomposition can occur under fire conditions, leading to the emission of toxic fumes. cleanchemlab.com
Synthetic Utility of this compound as a Chemical Building Block
The primary synthetic utility of this compound lies in its role as a direct precursor to topiramate. The synthesis of topiramate from 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose involves the introduction of a chlorosulfate (B8482658) group, followed by treatment with a metal azide (B81097) to form this compound. google.comgoogle.com The final step is the reduction of the azido group to the primary amine of topiramate.
The table below outlines the key synthetic step involving this compound:
| Reactant | Reagent | Product | Reaction Type |
| 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-D-fructopyranose | Metal Azide (e.g., NaN₃) | This compound | Nucleophilic Substitution |
| This compound | Reducing Agent | Topiramate | Reduction |
Beyond its role in topiramate synthesis, this compound is also utilized as a reference impurity standard for topiramate. nih.goviucr.org This is crucial for quality control during the manufacturing of the active pharmaceutical ingredient.
The presence of the azido group also suggests potential for its use in the synthesis of other derivatives of topiramate through "click chemistry," a set of powerful and reliable reactions for forming carbon-heteroatom bonds. cymitquimica.com This could open avenues for the development of new compounds with potential biological activity.
Stability and Degradation Research of Topiramate Azidosulfate
Chemical Stability and Shelf-Life Assessment of Topiramate (B1683207) Azidosulfate
The chemical stability of Topiramate Azidosulfate is a crucial factor in its handling, storage, and use as a reference standard. Available data indicates that the compound is stable under normal storage conditions. thermofisher.com
A Material Safety Data Sheet (MSDS) for this compound specifies that the material is stable and non-reactive under standard use, storage, and transport conditions. thermofisher.com However, it is advised to avoid contact with incompatible materials, particularly strong oxidizing agents, which could compromise its integrity. thermofisher.com The compound is known to be stable enough for its intended use in industrial and scientific research. thermofisher.com
While specific shelf-life studies with quantitative data are not extensively published in peer-reviewed literature, its use as a commercial reference standard implies that it possesses adequate stability when stored under recommended conditions, typically in a well-sealed container in a cool, dry place. googleapis.commdpi.com The crystal structure of this compound has been characterized at both low (90 K) and room temperature (298 K), indicating its structural integrity across this temperature range. nih.govsynthinkchemicals.com
For practical purposes, the stability of this compound can be summarized in the following table:
| Parameter | Assessment | Source |
| Reactivity | Stable and non-reactive under normal conditions. | thermofisher.com |
| Incompatible Materials | Strong oxidizing agents. | thermofisher.com |
| Hazardous Reactions | No dangerous reactions known under normal use. | thermofisher.com |
| Hazardous Decomposition | Emits toxic fumes (e.g., nitrogen oxides, sulfur oxides) under fire conditions. | thermofisher.com |
Identification and Characterization of Degradation Products of this compound
The degradation of Topiramate itself has been studied, revealing several key degradation products resulting from hydrolysis and oxidation. nih.govresearchgate.net Under various stress conditions (acidic, alkaline, and oxidative), Topiramate is known to hydrolyze. researchgate.net The primary point of cleavage is the sulfamate (B1201201) group.
Given the structure of this compound, it is scientifically plausible that it would undergo similar degradation. The azidosulfate group (-OSO₂N₃) is expected to be susceptible to hydrolysis. Potential degradation products would likely include:
2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose: This would be the core sugar moiety left after the cleavage of the azidosulfate group. This compound is also a known degradation product of Topiramate. researchgate.net
Azide (B81097) and Sulfate (B86663) ions: Hydrolysis of the azidosulfate group would likely liberate azide (N₃⁻) and sulfate (SO₄²⁻) ions. The formation of sulfate and sulfamate are known inorganic degradation products of Topiramate. thermofisher.com
The following table outlines the potential degradation products based on theoretical pathways and analogy to Topiramate degradation.
| Potential Degradation Product | Parent Moiety | Degradation Pathway |
| 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose | Fructopyranose core | Hydrolysis |
| Azide (N₃⁻) | Azidosulfate group | Hydrolysis |
| Sulfate (SO₄²⁻) | Azidosulfate group | Hydrolysis |
Characterization of these potential degradants would typically involve techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the compounds based on their mass-to-charge ratio. nih.gov
Degradation Kinetics and Pathway Elucidation for this compound
As with its degradation products, specific kinetic studies (e.g., determining the rate of degradation and half-life) for this compound have not been published. Elucidation of its degradation pathway remains theoretical, based on the known reactivity of its functional groups.
The primary degradation pathway is hypothesized to be hydrolysis . The sulfonyl-oxygen bond and the sulfur-azide bond in the azidosulfate group are potential sites for nucleophilic attack by water. This process would be accelerated by acidic or basic conditions.
A plausible degradation pathway can be proposed:
Initial Hydrolysis: The azidosulfate ester linkage undergoes hydrolysis, cleaving the entire azidosulfate group from the fructopyranose backbone. This reaction would yield the stable sugar derivative 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose and azidosulfuric acid (HOSO₂N₃).
Decomposition of Azidosulfuric Acid: Azidosulfuric acid is unstable and would likely decompose further in an aqueous environment to form sulfuric acid and hydrazoic acid (HN₃).
This proposed pathway is consistent with the degradation patterns observed for the parent drug, Topiramate, where hydrolysis of the sulfamate group is the main route of decomposition. thermofisher.comresearchgate.net The rate of this degradation would be expected to follow either first-order or second-order kinetics, depending on the specific conditions (pH, temperature, solvent), a common characteristic for drug degradation. mdpi.com
Thermal degradation is also a potential pathway. Thermal analysis of Topiramate shows a two-step exothermic decomposition process, which suggests that at elevated temperatures, the molecule breaks down significantly. researchgate.net It is reasonable to assume that this compound would also exhibit thermal instability, leading to the rupture of its covalent bonds and the generation of various smaller molecules.
Analytical Method Development for Topiramate Azidosulfate Research Applications
Chromatographic Techniques for Topiramate (B1683207) Azidosulfate Analysis (e.g., HPLC-MS)
The analysis of topiramate and its related compounds, including the impurity Topiramate Azidosulfate, presents unique challenges for chromatographic methods. researchgate.net A primary difficulty stems from the fact that these compounds lack significant chromophoric moieties, making detection by standard UV-Vis detectors problematic. researchgate.net Furthermore, the degradation products of topiramate span a wide range of polarities and exhibit different ionization characteristics, complicating their simultaneous separation and detection. researchgate.net
To overcome these obstacles, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a critical analytical tool. Specifically, HPLC with Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS) has been successfully developed for the analysis of topiramate and its degradation products. researchgate.net One developed method allows for the simultaneous separation and detection of major degradation products within a ten-minute run, utilizing a single column and detector with both positive and negative ion switching. researchgate.net
Further refinement has led to the development of highly sensitive techniques such as HPLC paired-ion electrospray ionization mass spectrometry (PIESI-MS). researchgate.net This approach has proven effective for determining the inorganic degradation products of topiramate. researchgate.net The method demonstrated increased sensitivity for detecting sulfate (B86663) and sulfamate (B1201201) in the positive selected ion monitoring (SIM) mode compared to the negative SIM mode. researchgate.net The chemical structure of this compound has also been characterized using HPLC-MS alongside other spectroscopic techniques. researchgate.net
| Parameter | Method 1 (Mixed-Mode) | Method 2 (Reversed-Phase) |
|---|---|---|
| Column | Acclaim Trinity P1® (3.0 mm × 150 mm, 2.7 μm) | C18 Acclaim 120® (4.6 mm × 250 mm; 5 μm) |
| Mobile Phase | 80% Ammonium Acetate Buffer (20 mM, pH 4.0) and 20% Methanol | Acetonitrile/Water (50:50) |
| Flow Rate | 0.5 mL/min | 0.6 mL/min |
| Temperature | 35°C | 50°C |
Note: This table is based on methods developed for topiramate and its main degradation products, illustrating typical parameters applicable to the analysis of related impurities like this compound. researchgate.net
Development and Validation of this compound as a Reference Impurity Standard
This compound is utilized as a reference impurity standard in the quality control and analysis of the active pharmaceutical ingredient, topiramate. researchgate.netresearchgate.net As an intermediate in the synthesis of topiramate, its presence in the final drug product must be monitored and controlled. researchgate.netresearchgate.net The development of a well-characterized reference standard is crucial for analytical method development, method validation, and routine quality control testing of topiramate. venkatasailifesciences.comaxios-research.comsynzeal.com
The validation of this compound as a reference standard involves comprehensive characterization to confirm its structure and purity. The crystal structure of this compound has been described at both low (90 K) and room (298 K) temperatures, providing definitive structural confirmation. researchgate.netresearchgate.netbnmit.org Suppliers of this reference material provide a detailed Certificate of Analysis (CoA) that includes comprehensive analytical data to ensure regulatory compliance. venkatasailifesciences.comsynthinkchemicals.comsynthinkchemicals.com This data package typically includes results from a suite of analytical techniques. synthinkchemicals.comsynthinkchemicals.com
These characterization techniques ensure the identity, purity, and quality of the reference standard, making it suitable for use in quantitative and qualitative analyses during the manufacturing and formulation of topiramate. venkatasailifesciences.comsynthinkchemicals.com EP/USP traceable standards are also available upon request. venkatasailifesciences.comsynthinkchemicals.com
| Analysis | Purpose |
|---|---|
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation |
| Mass Spectrometry (MS) | Molecular Weight Verification |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment |
| Infrared Spectroscopy (IR) | Functional Group Identification |
| Thermogravimetric Analysis (TGA) | Thermal Stability and Solvent Content |
| Certificate of Analysis (CoA) | Documents Purity, Potency, and Identity |
Note: This table summarizes the typical analytical data provided with this compound reference standards to validate their use in research and quality control applications. synthinkchemicals.comsynthinkchemicals.com
Future Research Directions and Translational Perspectives for Topiramate Azidosulfate
Strategic Directions for Novel Synthetic Route Development of Topiramate (B1683207) Azidosulfate
The current synthesis of Topiramate Azidosulfate, while established, offers opportunities for innovation, particularly in the realms of efficiency, safety, and sustainability. Future research should strategically focus on the following areas:
Green Chemistry Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.comnih.govjddhs.comwisdomgale.comdcatvci.org Future synthetic strategies for this compound should explore:
Alternative Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids could reduce volatile organic compound (VOC) emissions and associated hazards. jddhs.com
Catalytic Methods: The development of novel catalysts could enhance reaction efficiency, reduce waste, and allow for milder reaction conditions. wisdomgale.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry that should be applied to this compound synthesis. nih.gov
Flow Chemistry and Process Intensification: Continuous flow manufacturing offers significant advantages over traditional batch processing, including improved safety, consistency, and scalability. Research into the continuous synthesis of this compound could lead to a more efficient and controlled manufacturing process.
Computational Modeling and Synthesis Design: The use of computational chemistry and predictive modeling can accelerate the development of novel synthetic routes. nih.govcecam.orgescholarship.org By simulating reaction pathways and predicting outcomes, researchers can identify promising new strategies before undertaking extensive experimental work. This approach can help in designing more efficient and safer syntheses by understanding potential by-products and reaction kinetics.
Application of Advanced Spectroscopic and Structural Techniques for this compound
Thorough characterization of this compound is crucial for its use as a reference standard and for understanding its chemical behavior. While its crystal structure has been determined, future research should leverage a broader array of advanced analytical techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques are indispensable for the unambiguous structural elucidation of pharmaceutical compounds and their impurities. biomedres.usveeprho.comsemanticscholar.org Future studies on this compound could employ:
2D NMR Techniques: Methods such as COSY, HSQC, and HMBC can provide detailed information about the connectivity and spatial relationships of atoms within the molecule, confirming its structure with high confidence.
Quantitative NMR (qNMR): This technique can be used for the precise quantification of this compound without the need for an identical reference standard, which is valuable for purity assessments.
Hyphenated Mass Spectrometry (MS) Techniques: The coupling of chromatography with mass spectrometry provides powerful tools for the separation and identification of compounds, even at trace levels. researchgate.netbiomedres.usresearchgate.netijsdr.orgijfmr.comactascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are essential for impurity profiling and can be used to detect and identify minute quantities of related substances in Topiramate synthesis. researchgate.netbiomedres.usijsdr.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions for this compound and any potential impurities. shimadzu.com
X-ray Crystallography: While the crystal structure is known, further crystallographic studies under different conditions or with co-formers could provide deeper insights into its solid-state properties and intermolecular interactions.
Below is a table summarizing the potential application of these advanced techniques:
| Technique | Application for this compound | Potential Insights |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural confirmation and elucidation of related impurities. | Detailed connectivity and spatial arrangement of atoms. |
| Quantitative NMR (qNMR) | Accurate purity assessment without a dedicated reference standard. | High-precision quantification of the compound. |
| LC-MS/GC-MS | Separation and identification of trace impurities in synthetic batches. | Impurity profile and detection of process-related by-products. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for formula confirmation. | Unambiguous elemental composition of the molecule and its fragments. |
| X-ray Crystallography | Further studies on polymorphism and co-crystals. | In-depth understanding of solid-state packing and intermolecular forces. |
Future Prospects in Mechanistic and Reaction Pathway Research of this compound
A fundamental understanding of the reaction mechanisms involved in the formation and potential degradation of this compound is crucial for optimizing its synthesis and ensuring the stability of Topiramate.
Mechanistic Studies of Formation: The reaction between the corresponding sulfamoyl chloride and an azide (B81097) source to form this compound warrants further investigation. Future research could focus on:
Kinetic Studies: Determining the reaction kinetics under various conditions (temperature, solvent, concentration) can help to optimize the synthesis for yield and purity.
Computational Modeling: Quantum chemical calculations can be employed to model the reaction pathway, identify transition states, and elucidate the reaction mechanism at a molecular level. nih.gov This can provide insights into the factors controlling the reaction's efficiency and selectivity.
Degradation Pathway Analysis: Understanding how this compound might degrade is critical for its use as a stable reference standard and for ensuring the quality of the final Topiramate drug product.
Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., heat, light, acid, base, oxidation) can help to identify potential degradation products.
Hydrolysis Studies: The hydrolysis of sulfamate (B1201201) esters is a known degradation pathway. researchgate.netnih.govresearchgate.net Detailed kinetic and mechanistic studies of the hydrolysis of this compound would provide valuable data on its stability in aqueous environments. Theoretical studies on related sulfamate esters suggest that the hydrolysis can proceed through different mechanisms (SN1 or SN2) depending on the structure. nih.govresearchgate.net
Comparative Reactivity Studies: Comparing the reactivity of the azidosulfate group with other sulfamate derivatives can provide a broader understanding of its chemical properties and potential for side reactions during the synthesis of Topiramate.
Translational Implications in Pharmaceutical Chemistry and Impurity Profiling
The research on this compound has direct and significant translational implications for the pharmaceutical industry, particularly in the areas of quality control and regulatory compliance.
Enhancing Impurity Profiling of Topiramate: A well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in batches of Topiramate. globalpharmatek.com This ensures that the final drug product meets the stringent purity requirements set by regulatory agencies. aquigenbio.com
Method Development and Validation: The availability of a high-purity reference standard facilitates the development and validation of robust analytical methods for routine quality control testing in the pharmaceutical industry.
Impact on Drug Safety and Efficacy: The presence of impurities in pharmaceutical products can potentially affect their safety and efficacy. globalpharmatek.com By enabling precise control over the levels of this compound, research in this area directly contributes to the safety of patients receiving Topiramate.
Regulatory Compliance: Regulatory bodies worldwide have strict guidelines regarding the control of impurities in drug substances and products. aquigenbio.com Comprehensive research on this compound, from its synthesis to its characterization, provides the necessary data to support regulatory filings and ensure compliance with international standards.
The table below outlines the key translational outcomes of research on this compound:
| Research Area | Translational Outcome | Impact on Pharmaceutical Industry |
|---|---|---|
| Novel Synthesis | More efficient, safer, and sustainable manufacturing processes. | Reduced production costs and environmental impact. |
| Advanced Characterization | High-quality, well-characterized reference standards. | Improved accuracy and reliability of quality control testing. |
| Mechanistic Studies | Better control over the formation and degradation of the impurity. | Enhanced product stability and shelf-life. |
| Impurity Profiling | Ensured purity of the final Topiramate drug product. | Increased patient safety and regulatory compliance. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
